Cas no 79-37-8 (Oxalyl Dichloride)

Glyoxyl chloride, also known as "oxalyl chloride", is a diacyl chloride derived from acetic acid, with the chemical formula of (CoCl) 2. glyoxyl chloride is a colorless fuming liquid with pungent odor, which can be prepared by the reaction of acetic acid and phosphorus pentachloride, and is mainly used as a reagent for organic synthesis< Br>
Oxalyl Dichloride structure
Oxalyl Dichloride structure
Oxalyl Dichloride
79-37-8
C2Cl2O2
126.926198959351
MFCD00000704
34175
65578

Oxalyl Dichloride Properties

Names and Identifiers

    • Oxalyl chloride
    • Oxalic dichloride
    • Oxaloyl chloride
    • OXALYL DICHLORIDE
    • OXALIC ACID CHLORIDE
    • OXALIC ACID DICHLORIDE
    • Ethanedioyl chloride
    • Ethanedioyl dichloride
    • Oxalyl chloride solution 2.0 M in methylene chloride
    • oxalicdichloride
    • OXALYL CHLORIDE [MI]
    • C2-Cl2-O2
    • oxalyl-chloride
    • alpha-oxo-alpha-chloroacetyl chloride
    • oxalyichloride
    • SCHEMBL112
    • 79-37-8
    • Oxalyl cloride
    • C2Cl2O2
    • ClCOCOCl
    • oxalyl choride
    • Oxalyl chloride, reagent grade, 98%
    • BBL011493
    • BCP22797
    • FT-0659801
    • LS-65546
    • Oxalyl chloride, dist., >=96.0% (AT)
    • oxalic chloride
    • EC 201-200-2
    • oxalyl chlori de
    • STR00129
    • F2191-0261
    • MFCD00000704
    • (COCl)2
    • oxalyldichlorid-
    • Oxalyl dichloride
    • oxalylchloride
    • R4Y96317DW
    • oxaloylchloride
    • BP-30173
    • BRN 1361988
    • oxalyl chlorine
    • BCP9001041
    • E78841
    • AKOS000121192
    • oxalylchlorid
    • DTXSID3058822
    • Boc-L-Serinebenzylester
    • Q413566
    • Oxalyl dichloride; Ethanedioyl dichloride
    • oxalyldichloride
    • InChI=1/C2Cl2O2/c3-1(5)2(4)
    • Oxalyl chloride, ReagentPlus(R), >=99%
    • Ethanedioyl-dichloride-
    • EN300-19256
    • EINECS 201-200-2
    • UNII-R4Y96317DW
    • Oxalyl chloride (6CI,8CI)
    • STL146605
    • O0082
    • NS00002081
    • Oxalyl chloride (6CI, 8CI)
    • Dichlorooxalic acid
    • Oxaloyl dichloride
    • Oxalyl chloride,98%
    • +Expand
    • MFCD00000704
    • CTSLXHKWHWQRSH-UHFFFAOYSA-N
    • 1S/C2Cl2O2/c3-1(5)2(4)6
    • O=C(C(Cl)=O)Cl
    • 1361988

Computed Properties

  • 125.92800
  • 0
  • 2
  • 1
  • 125.928
  • 6
  • 75.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 34.1A^2

Experimental Properties

  • 0.51720
  • 34.14000
  • 6914
  • n20/D 1.429(lit.)
  • React
  • 64°C(lit.)
  • −10-−8 °C (lit.)
  • 150 mmHg ( 20 °C)
  • 176-178°C
  • Reacts with water.
  • 2.0 M in methylene chloride
  • Colorless fuming liquid
  • Stable. Incompatible with bases, alcohols, steel, oxidizing agents, alkali metals. Moisture sensitive. Reacts violently with water, liberating toxic gas.
  • Soluble in ether, it can decompose violently in water and alcohol. When heated to about 600 ℃, carbon monoxide will decompose and escape. Soluble in n-hexane, benzene, ether, acetonitrile and halogenated solvents such as dichloromethane and chloroform.
  • Moisture Sensitive
  • 176-178 ºC
  • 1.5 g/mL at 20 °C(lit.)

Oxalyl Dichloride Security Information

  • GHS05 GHS05 GHS06 GHS06
  • KI2950000
  • 2
  • 8
  • S26-S36/37/39-S43-S45-S8-S24/25-S23
  • II
  • II
  • R14; R23/24/25; R29; R34; R40
  • 8
  • C C
  • UN 2927 6.1/PG 2
  • H314,H331
  • P261,P280,P305+P351+P338,P310
  • dangerous
  • Store in cold
  • II
  • 14-23-29-34-37
  • Danger
  • Yes
  • 8
  • 9-19-21

Oxalyl Dichloride Customs Data

  • 2942000000
  • China Customs Code:

    2942000000

Oxalyl Dichloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 - 5 h, 60 - 65 °C
Reference
Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins
Das, Swagatika; Das, Umashankar; Varela-Ramirez, Armando; Lema, Carolina; Aguilera, Renato J.; et al, ChemMedChem, 2011, 6(10), 1892-1899

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt; rt → 0 °C; 0 °C; overnight, 0 °C
1.2 4 h, rt
Reference
Polyisobutylene-Anchored N-Heterocyclic Carbene Ligands
Hongfa, Chayanant; Su, Haw-Lih; Bazzi, Hassan S.; Bergbreiter, David E., Organic Letters, 2009, 11(3), 665-667

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ;  2 h, reflux
Reference
Ultrasound catalyzed synthesis of novel macrocyclic compound of sulfur-containing Schiff base
Yuan, Ze-li; Hu, Qing-hong; Wu, Qing; Zhang, Ming-qin, Huaxue Shijie, 2013, 54(3), 161-164

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Action of phosphorus pentachloride on acid amide
Wallach, O., Berichte der Deutschen Chemischen Gesellschaft, 1875, 8, 299-309

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  10 min, rt
Reference
Thermally Reprocessable Self-Healing Single-Ion Conducting Polymer Electrolytes
Lee, Sangho; Song, Juhwan; Cho, Jinhan ; Son, Jeong Gon ; Kim, Tae Ann, ACS Applied Polymer Materials, 2023, 5(9), 7433-7442

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  70 - 75 °C
Reference
Synthesis of polyamide based on heterocyclic rings
Ali, Mustafa D. M.; Hamad, Ahmed Sh.; Al-Zamely, Oda M. Y., Journal of Applicable Chemistry (Lumami, 2015, 4(3), 853-856

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis and characterization of some new polymers that contained triazole confused with thiadiazole ring
Hamad, Ahmed Shehab; Abed, Fatima Saheb, Journal of Applicable Chemistry (Lumami, 2014, 3(2), 614-621

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  5 h, 95 - 105 °C
Reference
Synthesis and performance study of 5,5'-diaryl-2,2'-bi(1,3,4-oxadiazoles)
Zhang, Xionglu; Qian, Ylping, Advanced Materials Research (Durnten-Zurich, 2014, 838, 838-841

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform
Reference
Synthesis and crystal structure of 1,3-bis(p-chlorophenyl)imidazolidinetrione
Soriano-Garcia, M.; Chavez, G. Trujillo; Ramos, F. Martinez; Perez, A. E. Dominguez; Hernandez, G. Aguirre, Revista Latinoamericana de Quimica, 2000, 28(2), 65-71

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride Solvents: Tetrachloroethylene
Reference
Method of preparing oxalyl chloride
, USSR, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Small molecule, big potential
Jackson, Arthur; Angoh, Gae, Chemistry in Britain, 1993, 29(12), 1046-8

Oxalyl Dichloride Raw materials

Oxalyl Dichloride Related Literature